4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy and pyridazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-aminopyridine with α-bromoketones under mild conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents.
Coupling with Benzamide: The intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the synthesis process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Known for its analgesic and anti-inflammatory activities.
N-(pyridin-2-yl)amides: These compounds share structural similarities and are known for their medicinal applications.
Uniqueness
4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of ethoxy, pyridazinyl, and benzamide groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
4-ethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-16-8-6-15(7-9-16)20(27)23-14-13-22-18-10-11-19(26-25-18)24-17-5-3-4-12-21-17/h3-12H,2,13-14H2,1H3,(H,22,25)(H,23,27)(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFDGGAMOXEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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